Nmdar/hdac-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

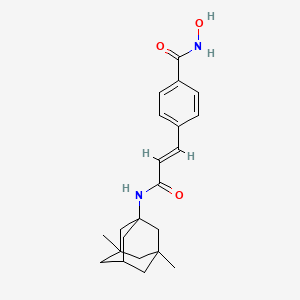

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

4-[(E)-3-[(3,5-dimethyl-1-adamantyl)amino]-3-oxoprop-1-enyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C22H28N2O3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)23-18(25)8-5-15-3-6-17(7-4-15)19(26)24-27/h3-8,16,27H,9-14H2,1-2H3,(H,23,25)(H,24,26)/b8-5+ |

InChI Key |

HCZMRRZYIBUPSV-VMPITWQZSA-N |

Isomeric SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)/C=C/C4=CC=C(C=C4)C(=O)NO)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C=CC4=CC=C(C=C4)C(=O)NO)C |

Origin of Product |

United States |

Foundational & Exploratory

Nmdar/hdac-IN-1: A Dual-Targeting Approach to Neuroprotection

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Nmdar/hdac-IN-1 has emerged as a promising therapeutic candidate, particularly in the context of neurodegenerative diseases such as Alzheimer's. This novel compound leverages a dual-pronged mechanism of action by simultaneously targeting N-methyl-D-aspartate receptors (NMDARs) and histone deacetylases (HDACs). This guide provides a comprehensive overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent dual inhibitor, exhibiting a high affinity for NMDARs and significant inhibitory effects on several HDAC isoforms. The therapeutic rationale for this dual inhibition stems from the intricate interplay between excitotoxicity, mediated by overactive NMDARs, and epigenetic dysregulation, influenced by HDACs, both of which are key pathological features of neurodegenerative disorders.

Excessive glutamate, an excitatory neurotransmitter, leads to the overactivation of NMDARs, resulting in a massive influx of calcium ions (Ca2+). This Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death—a phenomenon known as excitotoxicity[1][2]. This compound, by acting as an NMDAR antagonist, directly counteracts this excitotoxic cascade, thereby conferring a neuroprotective effect.

Concurrently, the compound inhibits various HDAC enzymes. HDACs are crucial regulators of gene expression, acting by removing acetyl groups from histones and other proteins. In neurodegenerative conditions, the activity of certain HDACs is often dysregulated, leading to the repression of genes essential for neuronal survival, synaptic plasticity, and memory formation[3][4]. By inhibiting HDACs, particularly class I and IIa isoforms, this compound promotes a more open chromatin structure, facilitating the transcription of neuroprotective genes such as Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2[5][6]. The inhibition of HDAC6, a class IIb HDAC, is also significant as it leads to an increase in the acetylation of non-histone proteins like α-tubulin, which is crucial for maintaining microtubule stability and axonal transport, processes often impaired in neurodegenerative diseases[7][8].

The synergistic action of NMDAR antagonism and HDAC inhibition by a single molecule presents a powerful strategy to combat the multifaceted nature of neurodegeneration. It not only prevents the immediate damage caused by excitotoxicity but also enhances the intrinsic cellular mechanisms of survival and repair.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Target | Parameter | Value (µM) | Reference |

| NMDAR | K_i_ | 0.59 | [7] |

Table 1: NMDAR Binding Affinity of this compound

| HDAC Isoform | IC_50_ (µM) | Reference |

| HDAC1 | 2.67 | [7] |

| HDAC2 | 8.00 | [7] |

| HDAC3 | 2.21 | [7] |

| HDAC6 | 0.18 | [7] |

| HDAC8 | 0.62 | [7] |

Table 2: HDAC Inhibitory Activity of this compound

| Assay | Parameter | Value (µM) | Reference |

| Neuroprotection in PC-12 cells (H_2_O_2_-induced cytotoxicity) | EC_50_ | 0.94 | [7] |

Table 3: Neuroprotective Efficacy of this compound

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Reduction of class I histone deacetylases ameliorates ER‐mitochondria cross‐talk in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

- 4. Targeting HDACs: A Promising Therapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic Regulation in Ischemic Neuroprotection: The Dual Role of HDACs and HATs in Neuroinflammation and Recovery [mdpi.com]

- 6. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of dual-function inhibitors targeting NMDAR and HDAC for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dual-Targeting of NMDAR and HDAC: A Technical Overview of Nmdar/hdac-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nmdar/hdac-IN-1, a novel dual inhibitor of N-methyl-D-aspartate receptors (NMDARs) and histone deacetylases (HDACs). This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism and experimental workflow.

Core Compound Properties

This compound, also referred to as compound 9d, is a synthetic molecule designed to simultaneously modulate two critical targets implicated in neurodegenerative diseases, particularly Alzheimer's disease.[1] It integrates a memantine moiety, a known NMDAR antagonist, with a functional group capable of inhibiting HDAC enzymes.[1] Preclinical studies have demonstrated its ability to efficiently cross the blood-brain barrier, a crucial characteristic for a centrally acting therapeutic agent.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its targets has been quantitatively characterized. The data reveals a balanced activity profile, with significant affinity for NMDAR and notable, selective inhibition of specific HDAC isoforms.

| Target | Inhibition Metric | Value (μM) |

| NMDAR | Ki | 0.59 |

| HDAC Isoforms | ||

| HDAC1 | IC50 | 2.67 |

| HDAC2 | IC50 | 8.00 |

| HDAC3 | IC50 | 2.21 |

| HDAC6 | IC50 | 0.18 |

| HDAC8 | IC50 | 0.62 |

| Table 1: Inhibitory Activity of this compound.[1][2] |

Functional and Cellular Effects

Beyond direct target inhibition, this compound has demonstrated functional efficacy in cellular models.

| Cellular Assay | Metric | Value (μM) | Cell Line |

| Rescue from H₂O₂-induced cytotoxicity | EC50 | 0.94 | PC-12 |

| Increase in AcTubulin levels | - | - | MV4-11 |

| Table 2: Functional Cellular Activity of this compound.[1][2] |

Signaling Pathways and Mechanism of Action

The dual inhibition of NMDAR and HDAC by this compound engages with pathways central to neuronal health and disease. NMDARs are ion channels that, when overactivated by glutamate, lead to excitotoxicity and neuronal damage, a hallmark of neurodegenerative conditions.[3] HDACs, particularly HDAC6, are involved in regulating the acetylation of proteins like tubulin, which is crucial for axonal transport and cellular structure.[1] By inhibiting both, this compound is proposed to offer a synergistic neuroprotective effect.

References

- 1. Design, synthesis and biological evaluation of dual-function inhibitors targeting NMDAR and HDAC for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of neuronal gene expression and survival by basal NMDA receptor activity: a role for histone deacetylase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual-Action Inhibitor NMDAR/HDAC-IN-1: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMDAR/HDAC-IN-1, also identified as compound 9d in its primary publication, is a novel dual-function inhibitor targeting both the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. The rationale for developing a dual-target agent for neurodegenerative disorders, particularly Alzheimer's disease, is explored, focusing on the synergistic potential of modulating both glutamatergic neurotransmission and epigenetic pathways. This document includes detailed experimental protocols for the biological assays used to characterize this compound, alongside a summary of its inhibitory activities. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.

Introduction and Rationale

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. The pathology of AD is complex, involving multiple interconnected pathways. Two key therapeutic targets that have garnered significant attention are the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylases (HDACs).

NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity and memory. However, their overactivation can lead to excitotoxicity, calcium dysregulation, and neuronal death, all of which are implicated in AD pathogenesis. Memantine, an uncompetitive NMDAR antagonist, is an approved treatment for moderate-to-severe AD, highlighting the therapeutic potential of modulating this receptor.

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. Dysregulation of HDAC activity is linked to various neurodegenerative diseases. Specifically, HDAC6 has been shown to be involved in processes related to tau pathology and microtubule stability. Inhibition of HDACs has demonstrated neuroprotective effects in preclinical models of AD.

The development of a single molecule that can simultaneously modulate both NMDAR and HDACs presents a promising therapeutic strategy. Such a dual-function inhibitor could offer a multi-pronged approach to combatting the complex pathology of AD by concurrently addressing excitotoxicity and epigenetic dysregulation. This compound was designed based on this rationale, incorporating a memantine moiety for NMDAR inhibition and a hydroxamic acid group, a known zinc-chelating pharmacophore for HDAC inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against its targets has been quantified through various in vitro assays.[1][2][3] The key findings are summarized in the tables below for easy comparison.

Table 1: NMDAR Binding Affinity

| Compound | Ki (μM) |

| This compound | 0.59 |

Table 2: HDAC Isoform Inhibition

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 2.67 |

| HDAC2 | 8.00 |

| HDAC3 | 2.21 |

| HDAC6 | 0.18 |

| HDAC8 | 0.62 |

Table 3: In Vitro Cellular Activity

| Assay | Cell Line | Parameter | Value (μM) |

| Rescue from H2O2-induced cytotoxicity | PC-12 | EC50 | 0.94 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials to construct the key intermediates, which are then coupled and deprotected to yield the final compound.

Caption: Generalized synthetic workflow for this compound.

Detailed Synthesis Protocol:

While the primary publication (He et al., Bioorg. Chem. 2020, 103, 104109) outlines the synthesis, the detailed experimental procedures are part of the supporting information which is not publicly available. The following is a generalized protocol based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the Memantine-linker Intermediate

-

To a solution of memantine in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a linker precursor containing a reactive group (e.g., an aldehyde or a group amenable to reductive amination).

-

In the case of an aldehyde, perform a reductive amination using a reducing agent such as sodium triacetoxyborohydride.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography to obtain the memantine-linker intermediate.

Step 2: Synthesis of the Protected Hydroxamic Acid Intermediate

-

Start with a suitable carboxylic acid precursor that will form the backbone of the HDAC-binding moiety.

-

Protect a hydroxylamine derivative, for example, with a benzyl or a tetrahydropyranyl (THP) group.

-

Activate the carboxylic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

-

Add the protected hydroxylamine to the activated carboxylic acid and stir at room temperature.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous work-up and purify the product by column chromatography.

Step 3: Final Coupling and Deprotection

-

Couple the memantine-linker intermediate with the protected hydroxamic acid intermediate using standard peptide coupling conditions (e.g., EDC/HOBt or HATU).

-

Monitor the reaction by TLC.

-

Once the coupling is complete, perform an aqueous work-up and purify the coupled product by column chromatography.

-

Remove the protecting group from the hydroxamic acid. For a benzyl group, this is typically done by catalytic hydrogenation (e.g., using Pd/C and H2 gas). For a THP group, acidic conditions are used.

-

After deprotection, purify the final compound, this compound, by recrystallization or column chromatography.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

NMDAR Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.

Caption: Workflow for the NMDAR binding assay.

Materials:

-

Rat cortical membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]MK-801 (a high-affinity NMDAR channel blocker)

-

Non-specific binding control: unlabeled MK-801 or another high-affinity NMDAR antagonist

-

This compound at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes and determine the protein concentration.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]MK-801, and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled MK-801.

-

Initiate the binding reaction by adding the rat cortical membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HDAC Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of this compound against various HDAC isoforms.

Materials:

-

Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease, like trypsin, and a potent HDAC inhibitor, like Trichostatin A, to stop the reaction)

-

This compound at various concentrations

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

In a 96-well black microplate, add the HDAC assay buffer, the specific recombinant HDAC enzyme, and varying concentrations of this compound.

-

For control wells (100% activity), add vehicle instead of the inhibitor.

-

For blank wells, add assay buffer without the enzyme.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding the developer solution to each well. The developer solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product, and an HDAC inhibitor to prevent further deacetylation.

-

Incubate the plate at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each HDAC isoform.

Acetylated Tubulin Level Determination (Western Blot)

This protocol describes the measurement of acetylated tubulin levels in cells treated with this compound as an indicator of HDAC6 inhibition.

Materials:

-

MV4-11 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MV4-11 cells and treat them with various concentrations of this compound for a specified time.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control signal to determine the relative increase in tubulin acetylation.

H2O2-Induced Cytotoxicity Assay

This protocol is used to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in PC-12 cells.

Materials:

-

PC-12 cells

-

Cell culture medium and supplements

-

This compound

-

Hydrogen peroxide (H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed PC-12 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Induce oxidative stress by adding a fixed concentration of H2O2 to the wells (except for the control wells) and incubate for a further period.

-

After the incubation with H2O2, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C to allow for the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value for the rescue effect.

Signaling Pathways and Logical Relationships

The therapeutic rationale for a dual NMDAR and HDAC inhibitor in Alzheimer's disease is based on the convergence of their respective signaling pathways on key pathological processes.

Caption: Proposed mechanism of action for this compound in Alzheimer's disease.

In the context of Alzheimer's disease, amyloid-beta (Aβ) oligomers can induce NMDAR overactivation, leading to excessive calcium influx and subsequent excitotoxicity, which contributes to synaptic dysfunction and neuronal death. Concurrently, there is evidence of HDAC upregulation, particularly HDAC6, in AD brains. Increased HDAC6 activity leads to the deacetylation of α-tubulin, which impairs axonal transport and contributes to synaptic dysfunction and the aggregation of tau protein. Furthermore, aberrant HDAC activity can lead to the silencing of genes involved in learning and memory.

This compound is designed to intervene in these pathological cascades. The memantine moiety blocks the NMDAR channel, mitigating excitotoxicity. The hydroxamic acid moiety inhibits HDACs, with a preference for HDAC6. This inhibition is expected to restore tubulin acetylation, thereby improving axonal transport and potentially reducing tau pathology, as well as promoting a more open chromatin state that could favor the expression of genes beneficial for neuronal survival and function. By targeting these two interconnected pathways, this compound aims to provide a more comprehensive therapeutic effect than a single-target agent.

Conclusion

This compound represents a promising lead compound in the development of multi-target therapies for Alzheimer's disease. Its dual inhibitory action against NMDAR and HDACs, particularly HDAC6, addresses two key pathological mechanisms in this complex neurodegenerative disorder. The data presented in this technical guide summarize its discovery and initial characterization, providing a foundation for further preclinical and clinical development. The detailed experimental protocols offer a resource for researchers in the field to conduct similar evaluations of dual-target inhibitors. The continued exploration of such multi-functional ligands may pave the way for more effective treatments for Alzheimer's disease and other neurodegenerative conditions.

References

In-Depth Technical Guide: Blood-Brain Barrier Permeability of Nmdar/hdac-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Nmdar/hdac-IN-1, a novel dual inhibitor of N-methyl-D-aspartate receptors (NMDARs) and histone deacetylases (HDACs). This document synthesizes available data, details experimental methodologies, and presents relevant signaling pathways to support further research and development of this compound for central nervous system (CNS) disorders.

Core Compound Profile: this compound

This compound, also identified as compound 9d in the primary literature, is a synthetic molecule designed to simultaneously modulate two key targets implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its dual-functionality offers a promising therapeutic strategy by concurrently addressing excitotoxicity and epigenetic dysregulation.

Target Engagement

Quantitative analysis has demonstrated the potent and balanced inhibitory activity of this compound against both NMDAR and specific HDAC isoforms. This dual activity is critical for its potential therapeutic efficacy in complex neurological disorders.

| Target | Parameter | Value (µM) |

| NMDAR | K_i_ | 0.59 |

| HDAC1 | IC_50_ | 2.67 |

| HDAC2 | IC_50_ | 8.00 |

| HDAC3 | IC_50_ | 2.21 |

| HDAC6 | IC_50_ | 0.18 |

| HDAC8 | IC_50_ | 0.62 |

Table 1: Inhibitory activity of this compound against NMDAR and various HDAC isoforms. Data sourced from He F, et al. (2020).[1][2]

Blood-Brain Barrier Permeability

A critical determinant for the therapeutic utility of any CNS drug is its ability to effectively cross the BBB. Studies have demonstrated that this compound efficiently penetrates the blood-brain barrier and reaches brain tissue in vivo.[1][2]

Quantitative Permeability Data

The primary study by He F, et al. (2020) provides the foundational evidence for the BBB permeability of this compound. The following table summarizes the key quantitative findings from this research.

| Compound | Dose (mg/kg) | Time (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |

| This compound (9d) | 10 | 1 | 125.3 ± 21.7 | 85.6 ± 15.4 | 1.46 |

Table 2: In vivo brain and plasma concentrations and the brain/plasma ratio of this compound in mice following intraperitoneal administration. Data presented as mean ± SD (n=3) and sourced from He F, et al. (2020).

Experimental Protocols

The following section details the methodology employed to assess the blood-brain barrier permeability of this compound, as described in the primary literature.

In Vivo Pharmacokinetic Study for BBB Permeability

Objective: To determine the brain and plasma concentrations of this compound and to calculate the brain-to-plasma concentration ratio as an indicator of BBB penetration.

Animal Model: Male ICR mice (20-22 g).

Procedure:

-

Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.

-

At 1 hour post-administration, mice were anesthetized.

-

Blood samples were collected via cardiac puncture into heparinized tubes.

-

Plasma was separated by centrifugation.

-

Immediately following blood collection, mice were euthanized, and whole brains were rapidly excised and weighed.

-

Brain tissue was homogenized.

-

The concentrations of this compound in both plasma and brain homogenates were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

The brain-to-plasma concentration ratio was calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Signaling Pathways and Mechanistic Context

The dual-targeting nature of this compound engages with complex signaling pathways relevant to both neuronal function and BBB integrity.

NMDA Receptor Signaling and BBB Permeability

Excessive activation of NMDA receptors can contribute to the breakdown of the blood-brain barrier. This process is often mediated through downstream signaling cascades, such as the Rho/ROCK pathway, which can disrupt tight junctions between endothelial cells. By modulating NMDAR activity, this compound may play a role in maintaining BBB integrity under pathological conditions.

References

The Therapeutic Potential of Nmdar/hdac-IN-1 in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual-target inhibitor, Nmdar/hdac-IN-1, and its promising therapeutic potential in the context of neurodegenerative diseases. By simultaneously modulating the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylase (HDAC) enzymes, particularly HDAC6, this compound presents a novel, multi-faceted approach to combatting the complex pathology of neurodegeneration. This document outlines the core quantitative data, detailed experimental protocols for its evaluation, and the key signaling pathways implicated in its mechanism of action.

Core Quantitative Data

This compound has been characterized by its potent and balanced inhibitory activity against both NMDAR and several HDAC isoforms. The following tables summarize the key quantitative metrics reported for this compound, facilitating a clear comparison of its biochemical and cellular activities.[1][2]

| Target | Ligand/Inhibitor | Parameter | Value (µM) |

| NMDA Receptor | This compound | Kᵢ | 0.59 |

| HDAC1 | This compound | IC₅₀ | 2.67 |

| HDAC2 | This compound | IC₅₀ | 8.00 |

| HDAC3 | This compound | IC₅₀ | 2.21 |

| HDAC6 | This compound | IC₅₀ | 0.18 |

| HDAC8 | This compound | IC₅₀ | 0.62 |

Table 1: In Vitro Inhibitory Activity of this compound.[1][2]

| Cell Line | Assay | Parameter | Value (µM) |

| PC-12 | Rescue from H₂O₂-induced cytotoxicity | EC₅₀ | 0.94 |

Table 2: Neuroprotective Activity of this compound in a Cellular Model of Oxidative Stress.[1][2]

Key Signaling Pathways

The dual-inhibitory action of this compound is hypothesized to confer neuroprotection through two primary signaling pathways. The memantine moiety targets the NMDAR, mitigating excitotoxicity, while the HDAC inhibitor component, with a preference for HDAC6, enhances intracellular transport mechanisms.

NMDAR-Mediated Neuroprotection

Overactivation of the NMDA receptor by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx, a primary driver of excitotoxicity and neuronal cell death in many neurodegenerative conditions. This compound, through its memantine-like component, acts as an uncompetitive antagonist of the NMDAR. This action blocks the ion channel when it is in an open state, thereby reducing the pathological influx of Ca²⁺. By modulating this pathway, this compound is expected to activate pro-survival signaling cascades, including the Ca²⁺/calmodulin-dependent protein kinase (CaMK) and the cAMP response element-binding protein (CREB) pathway, which is crucial for the transcription of genes involved in neuronal survival and plasticity.

HDAC6-Mediated Neuroprotection

HDAC6 is a cytoplasmic enzyme that primarily deacetylates non-histone proteins, with α-tubulin being a key substrate. The acetylation of α-tubulin is a critical post-translational modification that enhances the stability of microtubules and promotes the binding of motor proteins, such as kinesin and dynein. In neurodegenerative diseases, axonal transport is often impaired, leading to a failure in the delivery of essential cargoes like mitochondria and neurotrophic factors. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, thereby facilitating more efficient axonal transport and ensuring neuronal health and connectivity.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to assess the therapeutic potential of this compound.

NMDAR Binding Affinity (Kᵢ) Determination

This protocol describes a radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor, using --INVALID-LINK--MK-801 as the radioligand.[3][4]

1. Materials:

-

Rat forebrain tissue

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

--INVALID-LINK--MK-801 (specific activity ~80 Ci/mmol)

-

This compound

-

Unlabeled (+)MK-801 (for non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

2. Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three more times.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

3. Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of --INVALID-LINK--MK-801 (final concentration ~1 nM), and 50 µL of varying concentrations of this compound.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of unlabeled (+)MK-801 (final concentration ~10 µM).

-

Initiate the binding reaction by adding 100 µL of the prepared brain membrane suspension.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

4. Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

HDAC6 Enzymatic Activity (IC₅₀) Determination

This protocol details a fluorogenic assay to measure the IC₅₀ of this compound against HDAC6.[5][6][7][8]

1. Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound

-

HDAC inhibitor (e.g., Trichostatin A) for positive control

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplate

-

Fluorescence plate reader

2. Assay Procedure:

-

In a 96-well black microplate, add 40 µL of HDAC assay buffer to each well.

-

Add 5 µL of varying concentrations of this compound to the test wells.

-

Add 5 µL of assay buffer to the control wells and 5 µL of a known HDAC inhibitor to the positive control wells.

-

Add 5 µL of diluted HDAC6 enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

3. Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

4. Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

Neuroprotection Against H₂O₂-Induced Cytotoxicity in PC-12 Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the rat pheochromocytoma (PC-12) cell line.[9][10][11][12][13]

1. Materials:

-

PC-12 cell line

-

Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

2. Cell Culture and Treatment:

-

Seed PC-12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. Cell Viability Assay (MTT):

-

After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration that provides 50% of the maximum protective effect) using non-linear regression analysis.

Western Blot Analysis of Acetylated α-Tubulin

This protocol describes the detection and quantification of acetylated α-tubulin levels in MV4-11 cells following treatment with this compound by Western blotting.[14][15][16][17][18]

1. Materials:

-

MV4-11 cell line

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against acetylated α-tubulin

-

Primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Cell Treatment and Lysis:

-

Culture MV4-11 cells to the desired density.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin or a loading control to normalize the data.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated α-tublin band to the intensity of the total α-tubulin or loading control band.

-

Compare the normalized values across different treatment groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluation of dual-function inhibitors targeting NMDAR and HDAC for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. 171887-1Kit | HDAC6 Fluorogenic BioAssay™ Kit Clinisciences [clinisciences.com]

- 8. Fluorogenic Rat HDAC6 Assay Kit | Scientist.com [app.scientist.com]

- 9. Protection against hydrogen peroxide-induced cytotoxicity in PC12 cells by scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nmdar/hdac-IN-1 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of epigenetic regulation and neuronal signaling pathways in cancer biology has led to the development of novel multi-target therapeutic agents. One such agent is Nmdar/hdac-IN-1, also identified as Compound 9d, a dual-target inhibitor of the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the known characteristics of this compound and elucidates its potential role in inducing cancer cell apoptosis. While direct studies on the apoptotic effects of this specific compound in cancer are nascent, this document synthesizes data from related dual-action inhibitors and the well-established roles of NMDAR antagonists and HDAC inhibitors in oncology to project its mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies in cancer.

Introduction to this compound (Compound 9d)

This compound is a synthetic small molecule designed to concurrently inhibit two distinct classes of proteins implicated in cellular homeostasis and disease: NMDA receptors and histone deacetylases. Initially investigated for its neuroprotective properties in the context of Alzheimer's disease, its unique dual-inhibitory action presents a compelling case for its exploration as an anti-cancer agent. The rationale for this dual-targeting strategy in oncology stems from the established roles of both NMDARs in promoting cancer cell survival and proliferation, and HDACs in epigenetic silencing of tumor suppressor genes.

Quantitative Data on this compound

The inhibitory activity of this compound has been characterized against its intended targets. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound against NMDA Receptor

| Target | Parameter | Value (µM) |

| NMDA Receptor | Kᵢ | 0.59[1][2] |

Table 2: Inhibitory Activity of this compound against HDAC Isoforms

| Target | Parameter | Value (µM) |

| HDAC1 | IC₅₀ | 2.67[1][2] |

| HDAC2 | IC₅₀ | 8.00[1][2] |

| HDAC3 | IC₅₀ | 2.21[1][2] |

| HDAC6 | IC₅₀ | 0.18[1][2] |

| HDAC8 | IC₅₀ | 0.62[1][2] |

Postulated Mechanism of Action in Cancer Cell Apoptosis

While direct experimental evidence for this compound-induced apoptosis in a broad range of cancer cells is still emerging, a strong hypothesis can be formulated based on the known functions of its targets. The dual inhibition is expected to trigger a synergistic pro-apoptotic response by simultaneously disrupting key survival signals and reactivating silenced tumor suppressor pathways.

Role of NMDAR Inhibition

NMDA receptors, traditionally studied in the central nervous system, are now recognized to be expressed in various cancer types and contribute to tumor progression. Their activation can promote cell survival and proliferation through several signaling cascades. Antagonism of NMDARs by this compound is predicted to counteract these pro-survival signals.

A key pathway implicated in NMDAR-mediated cancer cell survival is the Ras-ERK1/2 signaling cascade. Inhibition of this pathway by NMDAR antagonists has been shown to suppress cancer growth. Furthermore, memantine-derived dual-acting drugs have demonstrated the ability to induce apoptosis in glioblastoma cells.[3]

Role of HDAC Inhibition

HDAC inhibitors are a well-established class of anti-cancer agents that induce apoptosis through multiple mechanisms. By preventing the removal of acetyl groups from histones and non-histone proteins, they alter gene expression and protein function, leading to cell cycle arrest and cell death.

HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5][6] They can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (like Bcl-2 and Bcl-xL) and an increase in pro-apoptotic members (like Bax and Bak).[7][8] Additionally, HDAC inhibitors can increase the acetylation of non-histone proteins such as p53, enhancing its tumor-suppressive functions.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Postulated dual mechanism of this compound in cancer cells.

Experimental Workflow: Apoptosis Assay

Caption: A typical experimental workflow for assessing apoptosis.

Experimental Protocols

To facilitate further research, this section outlines standard methodologies for key experiments relevant to the investigation of this compound's effects on cancer cell apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-ERK, total ERK, Acetyl-Histone H3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound (Compound 9d) represents a promising, yet underexplored, candidate for cancer therapy. Its dual inhibitory action against NMDAR and HDACs provides a strong rationale for its potential to induce synergistic anti-cancer effects, including the induction of apoptosis. The quantitative data on its inhibitory profile, combined with the established roles of its targets in cancer, lay the groundwork for future preclinical investigations.

Future research should focus on:

-

Evaluating the pro-apoptotic effects of this compound across a panel of cancer cell lines from different tissues of origin.

-

Elucidating the specific downstream signaling pathways modulated by this dual inhibitor in cancer cells through comprehensive molecular analyses.

-

Investigating the in vivo efficacy of this compound in animal models of cancer.

-

Exploring potential synergistic combinations with existing chemotherapeutic agents or targeted therapies.

This technical guide serves as a starting point for the scientific community to further investigate the therapeutic potential of this compound and the broader strategy of dual NMDAR/HDAC inhibition in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Memantine-derived drugs as potential antitumor agents for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of histone deacetylases induce tumor-selective apoptosis through activation of the death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Epigenetic Regulation by the Dual-Targeting Inhibitor NMDAR/HDAC-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the epigenetic regulation mediated by the novel dual-function inhibitor, NMDAR/HDAC-IN-1. It details the underlying signaling pathways, the mechanism of action of the inhibitor, quantitative data on its efficacy, and detailed experimental protocols for key assays.

Introduction: The Intersection of NMDAR Signaling and Epigenetic Control

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its activation leads to an influx of calcium ions (Ca2+), initiating a cascade of downstream signaling events that can ultimately influence gene expression. Epigenetic modifications, such as histone acetylation, are key regulators of gene transcription, and emerging evidence indicates a strong link between NMDAR activity and the epigenetic landscape of neurons.[1][3]

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity has been implicated in a variety of neurological disorders. This compound is a novel small molecule designed to simultaneously modulate both NMDAR function and HDAC activity, offering a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.

This compound: A Dual-Function Inhibitor

This compound, also referred to as Compound 9d in its primary publication, is a synthetic compound designed to possess a dual inhibitory profile. It incorporates a memantine moiety, a known NMDAR antagonist, linked to a functional group capable of inhibiting HDAC enzymes.

Mechanism of Action

The proposed mechanism of action for this compound involves two distinct activities:

-

NMDAR Antagonism: The memantine portion of the molecule acts as a non-competitive antagonist at the NMDAR. It is believed to bind within the ion channel of the receptor, thereby blocking the excessive influx of Ca2+ that is associated with excitotoxicity, a hallmark of several neurodegenerative conditions.

-

HDAC Inhibition: The inhibitor component of the molecule targets the active site of several HDAC isoforms. By blocking the deacetylase activity of these enzymes, this compound promotes a state of histone hyperacetylation. This "opening" of the chromatin structure can lead to the increased transcription of genes associated with neuroprotection and synaptic plasticity.

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the primary literature.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value |

| NMDAR | Ki | 0.59 µM |

| HDAC1 | IC50 | 2.67 µM |

| HDAC2 | IC50 | 8.00 µM |

| HDAC3 | IC50 | 2.21 µM |

| HDAC6 | IC50 | 0.18 µM |

| HDAC8 | IC50 | 0.62 µM |

Table 2: Neuroprotective and Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value |

| H2O2-induced Cytotoxicity Rescue | PC-12 | EC50 | 0.94 µM |

| Acetylated Tubulin Levels | MV4-11 | - | Increased |

Signaling Pathways and Experimental Workflows

NMDAR-Mediated Epigenetic Regulation Pathway

Caption: NMDAR signaling cascade leading to epigenetic modifications and the dual points of intervention by this compound.

Experimental Workflow for IC50 Determination of HDAC Inhibition

Caption: A generalized workflow for determining the IC50 values of this compound against various HDAC isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

NMDAR Binding Assay (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the NMDAR.

Materials:

-

Rat brain cortex membranes

-

[3H]MK-801 (radioligand)

-

Memantine (positive control)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and memantine in assay buffer.

-

In a 96-well plate, add rat brain cortex membranes to each well.

-

Add the various concentrations of the test compound (this compound) or memantine.

-

Add a fixed concentration of [3H]MK-801 to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Determine the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HDAC Activity Assay (IC50 Determination)

This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound

-

Trichostatin A (TSA) or SAHA (positive control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Add the recombinant HDAC enzyme to each well of a 96-well black microplate.

-

Add the various concentrations of the test compound or positive control to the respective wells.

-

Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release the fluorophore.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the control (enzyme and substrate without inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Blood-Brain Barrier Penetration Assay

This protocol outlines a method to assess the ability of this compound to cross the blood-brain barrier in a mouse model.

Materials:

-

Male ICR mice (or other appropriate strain)

-

This compound formulated for injection (e.g., in a solution of DMSO, PEG400, and saline)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Administer this compound to mice via a specific route (e.g., intravenous or intraperitoneal injection) at a defined dose.

-

At various time points post-administration (e.g., 0.5, 1, 2, 4 hours), anesthetize the mice.

-

Collect blood samples via cardiac puncture.

-

Perfuse the mice with ice-cold saline to remove blood from the brain vasculature.

-

Dissect the brain tissue.

-

Homogenize the brain tissue in a suitable buffer.

-

Process both the plasma (from the blood samples) and the brain homogenates to extract the compound. This typically involves protein precipitation followed by centrifugation.

-

Analyze the concentration of this compound in the plasma and brain extracts using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of blood-brain barrier penetration.

Conclusion

This compound represents a promising class of dual-function inhibitors with the potential to address the complex pathology of neurodegenerative diseases. Its ability to concurrently mitigate NMDAR-mediated excitotoxicity and promote a neuroprotective gene expression profile through HDAC inhibition offers a multi-faceted therapeutic approach. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of neuroscience and drug development who are interested in exploring the therapeutic potential of targeting the NMDAR-epigenome axis. Further investigation into the specific gene targets modulated by this compound in neuronal systems will be crucial for elucidating its full therapeutic potential.

References

- 1. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]

Preclinical Profile of Nmdar/hdac-IN-1: A Dual Inhibitor for Neurodegenerative Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nmdar/hdac-IN-1, also known as compound 9d, is a novel dual-function inhibitor targeting both the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylases (HDACs). This compound has emerged as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, by simultaneously modulating two key pathways implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its biochemical activity, in vitro and in vivo pharmacology, and preliminary safety assessment.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound (compound 9d) | [1][2] |

| Molecular Formula | C₂₂H₂₈N₂O₃ | [3] |

| Molecular Weight | 368.47 g/mol | [3] |

| Mechanism of Action | Dual inhibitor of NMDA receptor and Histone Deacetylases (HDACs) | [1][2] |

Biochemical Activity

This compound exhibits a balanced inhibitory profile against both the NMDA receptor and several HDAC isoforms. The inhibitory constant (Ki) for the NMDA receptor and the half-maximal inhibitory concentrations (IC50) for various HDAC enzymes are summarized below.

| Target | Inhibition Metric | Value (µM) | Reference |

| NMDA Receptor | Ki | 0.59 | [1][2] |

| HDAC1 | IC50 | 2.67 | [1][2] |

| HDAC2 | IC50 | 8.00 | [1][2] |

| HDAC3 | IC50 | 2.21 | [1][2] |

| HDAC6 | IC50 | 0.18 | [1][2] |

| HDAC8 | IC50 | 0.62 | [1][2] |

In Vitro Pharmacology

Preclinical in vitro studies have demonstrated the functional consequences of this compound's dual inhibitory activity. These studies highlight its potential to modulate cellular processes relevant to neuroprotection.

| Assay | Cell Line | Outcome | Quantitative Data | Reference |

| HDAC Inhibition | MV4-11 | Increased level of acetylated tubulin (AcTubulin) | Data not specified | [1][2] |

| Neuroprotection | PC-12 | Rescued cells from H₂O₂-induced cytotoxicity | EC50 = 0.94 µM | [1][2] |

In Vivo Pharmacology

Initial in vivo studies in mice have confirmed the ability of this compound to cross the blood-brain barrier, a critical prerequisite for a centrally acting therapeutic agent.

| Animal Model | Study Type | Key Finding | Reference |

| Mice | Pharmacokinetics | Efficiently penetrates the blood-brain barrier to reach brain tissue | [1] |

Further in-vivo efficacy studies in animal models of Alzheimer's disease are suggested by the primary research but detailed results are not yet publicly available.

Experimental Protocols

HDAC Inhibition Assay

The inhibitory activity of this compound against HDAC isoforms was likely determined using a commercially available HDAC inhibitor profiling assay. A typical protocol involves the following steps:

-

Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8) and a fluorogenic substrate are prepared in an assay buffer.

-

Compound Dilution : this compound is serially diluted to a range of concentrations.

-

Incubation : The HDAC enzyme, substrate, and test compound are incubated together to allow for the enzymatic reaction to occur.

-

Development : A developer solution is added to stop the reaction and generate a fluorescent signal.

-

Signal Detection : The fluorescence is measured using a microplate reader.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

NMDAR Binding Assay

The affinity of this compound for the NMDA receptor was likely determined using a radioligand binding assay. A general procedure is as follows:

-

Membrane Preparation : Membranes from a cell line or brain tissue expressing NMDA receptors are prepared.

-

Radioligand and Compound Incubation : The prepared membranes are incubated with a known radioligand for the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of this compound.

-

Separation : The bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement : The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis : The Ki value is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Cell-Based Assays

AcTubulin Level Measurement:

-

Cell Culture and Treatment : MV4-11 cells are cultured and treated with this compound for a specified period.

-

Cell Lysis : The cells are lysed to extract proteins.

-

Western Blotting : The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated tubulin and a loading control (e.g., total tubulin or GAPDH).

-

Detection and Quantification : The protein bands are visualized and quantified to determine the change in acetylated tubulin levels.

Neuroprotection Assay:

-

Cell Culture : PC-12 cells are cultured in appropriate conditions.

-

Induction of Cytotoxicity : The cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Compound Treatment : The cells are co-treated with H₂O₂ and varying concentrations of this compound.

-

Cell Viability Assessment : Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.

-

Data Analysis : The EC50 value, representing the concentration of the compound that provides 50% of the maximum protective effect, is calculated.

Blood-Brain Barrier Penetration Study

-

Animal Dosing : this compound is administered to mice, typically via intravenous or oral routes.

-

Sample Collection : At various time points after administration, blood and brain tissue samples are collected.

-

Sample Processing : The samples are processed to extract the compound.

-

Compound Quantification : The concentration of this compound in the plasma and brain homogenates is measured using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis : The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration.

Signaling Pathways and Experimental Workflows

The dual-action mechanism of this compound suggests its involvement in complex signaling cascades relevant to neurodegeneration.

Conclusion

This compound represents a promising multi-target therapeutic candidate for neurodegenerative diseases. Its balanced dual inhibitory activity against NMDAR and HDACs, coupled with its ability to penetrate the central nervous system, provides a strong rationale for its further development. The available preclinical data demonstrates its potential to mitigate excitotoxicity and modulate gene expression through epigenetic mechanisms, both of which are critical in the context of neurodegeneration. Further in-depth in vivo efficacy, pharmacokinetic, and toxicology studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

Nmdar/hdac-IN-1: A Dual-Targeting Agent for Neuroprotection in the Central Nervous System

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nmdar/hdac-IN-1, also identified as compound 9d, is a novel small molecule engineered to concurrently inhibit two critical targets in the central nervous system (CNS): the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylases (HDACs). This dual-functionality presents a promising therapeutic strategy for neurodegenerative disorders, particularly Alzheimer's disease, by addressing both excitotoxicity and epigenetic dysregulation. This document provides a comprehensive overview of this compound, including its mechanism of action, target profile, quantitative data, detailed experimental methodologies for its characterization, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetically designed compound that incorporates a memantine moiety, a known NMDAR antagonist, linked to a functional group that inhibits HDAC enzymes. This design allows the molecule to effectively penetrate the blood-brain barrier and exert its effects within the CNS.[1]

The therapeutic rationale for this dual inhibition is rooted in the complex pathophysiology of neurodegenerative diseases. Overactivation of NMDARs by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which triggers apoptotic pathways and contributes to neuronal cell death.[2] By acting as an NMDAR inhibitor, this compound mitigates this excitotoxic damage.

Simultaneously, the compound targets HDACs, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] In neurodegenerative conditions, the dysregulation of HDAC activity can lead to the repression of genes essential for neuronal survival and plasticity. By inhibiting HDACs, particularly HDAC6, this compound promotes histone acetylation, leading to a more open chromatin structure and the expression of neuroprotective genes.[1][5] Furthermore, inhibition of HDAC6 has been shown to increase the acetylation of non-histone proteins like α-tubulin, a key component of microtubules, which is vital for maintaining neuronal structure and function.[1]

Targets in the Central Nervous System

The primary targets of this compound in the CNS are:

-

N-methyl-D-aspartate Receptor (NMDAR): A ligand-gated ion channel that is a key mediator of excitatory neurotransmission. Its overactivation is implicated in a variety of neurological disorders.[2]

-

Histone Deacetylases (HDACs): A family of enzymes that remove acetyl groups from histones and other proteins, thereby regulating gene expression and various cellular processes. This compound shows a degree of selectivity for specific HDAC isoforms.[1][3] The inhibition of Class I HDACs (HDAC1, 2, 3, and 8) and specifically HDAC6 (a Class IIb HDAC) is of particular interest in the context of neurodegeneration.[1][6]

Quantitative Data

The following table summarizes the key quantitative data for this compound, also referred to as compound 9d in the primary literature.[1][7]

| Parameter | Target | Value |

| Binding Affinity (Ki) | NMDAR | 0.59 µM |

| Inhibitory Concentration (IC50) | HDAC1 | 2.67 µM |

| HDAC2 | 8.00 µM | |

| HDAC3 | 2.21 µM | |

| HDAC6 | 0.18 µM | |

| HDAC8 | 0.62 µM | |

| Efficacy (EC50) | Rescue of PC-12 cells from H₂O₂-induced cytotoxicity | 0.94 µM |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in the CNS.

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro HDAC Enzymatic Assay

This protocol is based on a fluorometric assay that measures the activity of HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound and reference HDAC inhibitors (e.g., Trichostatin A)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

-

In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

-

NMDAR Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.

-

Reagents and Materials:

-

Rat cortical membranes (source of NMDARs)

-

Radioligand specific for the NMDAR (e.g., [³H]MK-801)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound and a known NMDAR antagonist (e.g., memantine)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference antagonist.

-

In test tubes, combine the rat cortical membranes, radioligand, and either buffer (for total binding), a high concentration of a non-radiolabeled antagonist (for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-